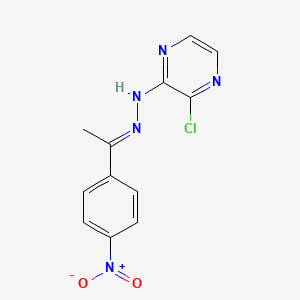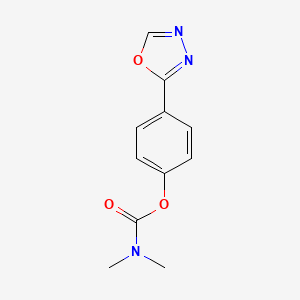
2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole, also known as FTOX, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTOX is a derivative of oxadiazole, which is a five-membered heterocyclic ring containing three nitrogen and two oxygen atoms. The compound has a molecular formula of C16H14FNO3 and a molecular weight of 295.29 g/mol.
Mechanism of Action
The exact mechanism of action of 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole is not well understood. However, it is believed that the compound exerts its biological activity by interacting with various cellular targets, such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole has also been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In vivo studies have demonstrated that 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole can inhibit tumor growth and angiogenesis in animal models of cancer.
Advantages and Limitations for Lab Experiments
2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. It exhibits high solubility in organic solvents, making it suitable for use in various assays. However, 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole also has some limitations. It is unstable in acidic conditions and can undergo hydrolysis, which can affect its biological activity. It is also relatively expensive compared to other compounds with similar biological activity.
Future Directions
There are several future directions for research on 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole. One area of interest is the development of 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the synthesis of 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole derivatives with improved biological activity and stability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole and its potential applications in various fields.
Synthesis Methods
2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole can be synthesized through various methods, including the reaction of 2-fluorobenzoyl chloride with 2,3,4-trimethoxyaniline, followed by cyclization with sodium methoxide. Another method involves the reaction of 2-fluorobenzohydrazide with 2,3,4-trimethoxybenzaldehyde in the presence of phosphorus oxychloride.
Scientific Research Applications
2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In materials science, 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole has been used as a building block for the synthesis of functional materials, such as liquid crystals and polymers. In environmental science, 2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole has been studied for its potential use as a fluorescent probe for the detection of environmental pollutants.
properties
IUPAC Name |
2-(2-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4/c1-21-13-9-8-11(14(22-2)15(13)23-3)17-20-19-16(24-17)10-6-4-5-7-12(10)18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOQDERXQLXMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5793914.png)



![4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5793939.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-butenamide](/img/structure/B5793944.png)

![N-[4-(acetylamino)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5793953.png)



![1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5793982.png)